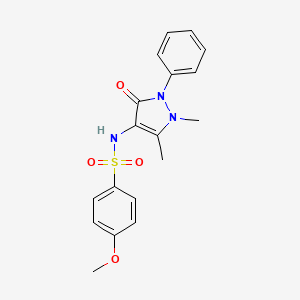

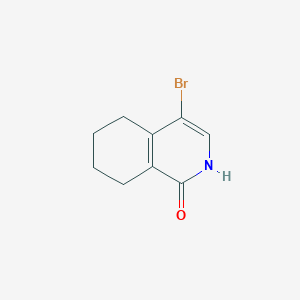

![molecular formula C18H15N3O5S B2823600 N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-42-1](/img/structure/B2823600.png)

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O5S and its molecular weight is 385.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Epidermal Growth Factor Receptor (EGFR) Inhibition

A study highlighted the synthesis and cytotoxic evaluation of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. These compounds, including variations with furan-2-carboxamide structures, demonstrated moderate to excellent potency against cancer cell lines with high EGFR expression. This suggests their potential application in targeting EGFR-high-expressed cancers, with some compounds showing promising selectivity and minimal toxicity against normal cells (Zhang et al., 2017).

Synthesis and Reactivity Studies

Research into the synthesis and reactivity of compounds featuring a furan-2-carboxamide moiety, including the development of methodologies for creating complex heterocyclic structures, has been conducted. These studies provide valuable insights into the chemical properties and potential applications of such compounds in various domains, including materials science and drug synthesis (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antifungal Activities

Compounds bearing the furan-2-carboxamide structure have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds show promising efficacy against a range of gram-positive and gram-negative bacteria and fungi, highlighting their potential as leads for the development of new antimicrobial agents (Patel, Patel, & Shah, 2015).

Stem Cell Research

A concise synthesis of N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (Thiazovivin), a molecule related to the compound of interest, was reported for its application in stem cell research. Thiazovivin is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, indicating the importance of such compounds in regenerative medicine and biological research (Ries et al., 2013).

Anticancer Activities

Several derivatives of the compound have been explored for their potential anticancer activities. Studies have shown that specific modifications of the furan-2-carboxamide moiety can lead to compounds with significant cytotoxic effects against various cancer cell lines, suggesting their utility in the development of novel anticancer therapies (Zaki, Al-Gendey, & Abdelhamid, 2018).

Wirkmechanismus

Target of Action

The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment.

Mode of Action

This compound inhibits the activity of VEGFR1 and P-glycoprotein efflux pumps . By inhibiting VEGFR1, it can prevent the binding of VEGF to its receptor, thereby inhibiting angiogenesis. This is particularly important in cancer treatment, as tumors require a blood supply to grow and spread. By inhibiting P-glycoprotein efflux pumps, it can increase the intracellular concentration of other drugs, enhancing their efficacy .

Biochemical Pathways

The inhibition of VEGFR1 disrupts the VEGF signaling pathway, which can lead to the inhibition of angiogenesis . This can starve tumors of their blood supply, inhibiting their growth and spread. The inhibition of P-glycoprotein efflux pumps can increase the intracellular concentration of other drugs, potentially overcoming drug resistance .

Pharmacokinetics

The inhibition of p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of other drugs by increasing their intracellular concentration .

Result of Action

The inhibition of VEGFR1 and P-glycoprotein efflux pumps by this compound can lead to the inhibition of angiogenesis and the enhancement of the efficacy of other drugs . This can result in the inhibition of tumor growth and the overcoming of drug resistance .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its efficacy, as it can enhance their intracellular concentration by inhibiting P-glycoprotein efflux pumps . Additionally, the presence of VEGF and the expression level of VEGFR1 and P-glycoprotein efflux pumps in the cells can also influence its efficacy .

Eigenschaften

IUPAC Name |

N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S/c22-16(19-11-3-5-13-15(8-11)26-10-25-13)6-4-12-9-27-18(20-12)21-17(23)14-2-1-7-24-14/h1-3,5,7-9H,4,6,10H2,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEFTHMZNPZATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

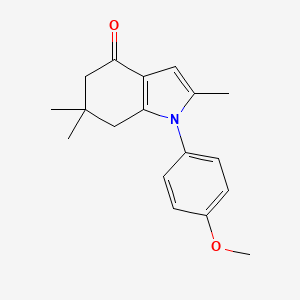

![7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2823517.png)

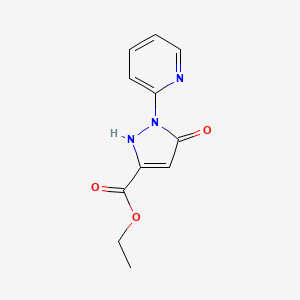

![3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride](/img/structure/B2823518.png)

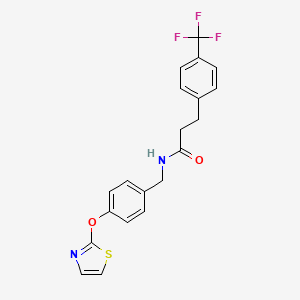

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2823522.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2823524.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2823528.png)

![6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2823529.png)

![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2823539.png)